Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945423
InChI: InChI=1S/C13H17NO3/c1-16-12(15)11(9-14)10-4-7-17-13(8-10)5-2-3-6-13/h2-8H2,1H3/b11-10-
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate

CAS No.:

Cat. No.: VC15945423

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name methyl (2Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate
Standard InChI InChI=1S/C13H17NO3/c1-16-12(15)11(9-14)10-4-7-17-13(8-10)5-2-3-6-13/h2-8H2,1H3/b11-10-
Standard InChI Key CIVJOYRCBUMPPQ-KHPPLWFESA-N
Isomeric SMILES COC(=O)/C(=C\1/CCOC2(C1)CCCC2)/C#N
Canonical SMILES COC(=O)C(=C1CCOC2(C1)CCCC2)C#N

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate has the molecular formula C₁₃H₁₇NO₃ and a molar mass of 235.28 g/mol . Its IUPAC name, methyl (2Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate, reflects the Z-configuration of the α,β-unsaturated ester group and the spiro junction at the 9-position of the oxaspirodecan system. Key identifiers include:

PropertyValueSource
CAS Number1467617-14-6
PubChem CID68313883
InChI KeyCIVJOYRCBUMPPQ-KHPPLWFESA-N
SMILESCOC(=O)/C(=C\1/CCOC2(C1)CCCC2)/C#N
Purity (Commercial)98%

The compound’s stereochemistry is defined by the Z-configuration of the exocyclic double bond, as evidenced by the "/C(=C" notation in its SMILES string . This geometry influences its reactivity in cycloaddition and nucleophilic substitution reactions.

Structural Analysis and Spectroscopic Features

Spirocyclic Architecture

The 6-oxaspiro[4.5]decane system consists of a cyclohexane ring fused to a tetrahydrofuran (THF) ring via a shared spiro carbon atom. X-ray crystallography data for analogous spiro compounds reveal a chair conformation for the cyclohexane ring and an envelope conformation for the THF moiety, creating a rigid, three-dimensional structure. This rigidity may enhance binding affinity in biological systems by reducing entropy penalties during molecular recognition.

Spectroscopic Signatures

While experimental NMR and IR data for this specific compound are unavailable, predictions can be made based on structural analogs:

  • ¹H NMR: The vinylic proton adjacent to the cyano group is expected to resonate near δ 6.5–7.0 ppm as a singlet due to conjugation with the electron-withdrawing groups. Protons on the spiro carbon would appear as multiplet signals between δ 1.2–2.8 ppm.

  • ¹³C NMR: The spiro carbon typically shows a signal near δ 45–55 ppm, while the carbonyl carbon of the ester group resonates at δ 165–170 ppm .

  • IR: Strong absorbance bands at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O stretch) are anticipated .

Synthesis and Reaction Pathways

Hypothetical Synthesis Route

Although no peer-reviewed procedures exist for this compound, a plausible multi-step synthesis involves:

  • Spiro Ring Formation: Cyclocondensation of 4-pentenoic acid derivatives with tetrahydrofurfuryl alcohol under acid catalysis to construct the 6-oxaspiro[4.5]decane skeleton.

  • Knoevenagel Condensation: Reaction of the spirocyclic ketone with methyl cyanoacetate in the presence of ammonium acetate, yielding the α-cyano acrylate ester .

Key challenges include controlling stereochemistry at the spiro center and preventing polymerization of the acrylate intermediate.

Precautionary MeasureCode
Use respiratory protectionP284
Avoid contact with skinP280
Dispose of contents/container per regulationsP501

Environmental Impact

The environmental persistence and bioaccumulation potential remain unstudied. Analogous acrylate esters show moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna), warranting precautions against environmental release .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure spirocyclic intermediates.

  • Biological Profiling: High-throughput screening against kinase and GPCR panels to identify lead targets.

  • Computational Studies: Molecular dynamics simulations to predict metabolic stability and toxicity profiles.

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